
Brivudine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .
準備方法
Brivudine can be synthesized through a multi-step process starting from 5-formyl pyrimidine nucleosides. The initial step involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide to form 5-(2,2-dibromoethenyl) pyrimidine nucleoside analogs. This is followed by a stereoselective debromination reaction promoted by diethyl phosphite and triethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
Brivudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bromovinyluracil, a major metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromovinyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include bromovinyluracil and other derivatives .
科学的研究の応用
Treatment of Herpes Zoster
Brivudine has been shown to be significantly more effective than acyclovir in treating herpes zoster. A randomized controlled trial demonstrated that this compound accelerates the resolution of vesicle formation and reduces the duration of pain associated with shingles. Key findings from various studies include:
- Efficacy : this compound was found to terminate vesicle formation more efficiently than acyclovir, with a risk ratio of 1.13 (p=0.014) indicating superior performance in clinical settings .
- Safety Profile : The incidence of treatment-related adverse events was comparable between this compound (7.7%) and acyclovir (10.0%), suggesting a similar safety profile .
Use in Immunocompromised Patients
This compound has also been investigated for its effectiveness in immunocompromised pediatric patients suffering from herpes zoster. A study reported that:
- Outcomes : Among treated patients, 78% showed crusting of lesions within one week, with complete healing observed by week two . This rapid response highlights this compound's potential as an outpatient treatment option for vulnerable populations.
Comparative Efficacy
A meta-analysis encompassing multiple randomized controlled trials indicated that this compound not only improves recovery times but also lowers the incidence of postherpetic neuralgia compared to standard treatments like acyclovir and valaciclovir:
Treatment | Efficacy Improvement | Postherpetic Neuralgia Incidence |
---|---|---|
This compound | Superior (p=0.0002) | Lower incidence (p=0.04) |
Acyclovir | Baseline | Higher incidence |
Valaciclovir | Similar to acyclovir | Similar incidence |
Case Study 1: Immunocompromised Children
In a cohort study involving immunocompromised children, this compound was administered as an outpatient treatment. Results indicated that:
- Healing Rates : By week three, only 12% of patients had not achieved full recovery.
- Safety : No patients required hospitalization, underscoring the drug's tolerability in outpatient settings .
Case Study 2: Adult Patients with Herpes Zoster
In another study focusing on adults with herpes zoster, this compound demonstrated:
- Faster Recovery : Patients receiving this compound experienced shorter durations for blister resolution and pain relief compared to those on acyclovir or valaciclovir.
- Adverse Reactions : The safety profile remained consistent across treatments, with no significant increase in adverse reactions reported .
作用機序
Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis. When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase. this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain. This inhibits the virus’s ability to replicate its genetic material, severely impairing its ability to reproduce and hindering the infection’s progression .
類似化合物との比較
Brivudine is often compared with other antiviral nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. While all these compounds are used to treat herpes zoster, this compound has been shown to be more effective in some studies . Unlike acyclovir and valacyclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Similar compounds include:
- Acyclovir
- Valacyclovir
- Famciclovir
- Idoxuridine
This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral medications .
特性
分子式 |
C11H13BrN2O5 |
---|---|
分子量 |
333.13 g/mol |
IUPAC名 |
5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
ODZBBRURCPAEIQ-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
同義語 |
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Z)-5-(2-bromovinyl)-2'-deoxyuridine 5-(2-bromoethenyl)-2'-deoxyuridine 5-(2-bromovinyl)-2'-deoxyuridine 5-BVDU brivudin brivudine E-5-(2-bromovinyl)-dUrd Z-5-(2-bromovinyl)-dUrd Zostex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。